molecular formula C26H24N2O6S2 B2385071 4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 477485-18-0

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

Cat. No.: B2385071
CAS No.: 477485-18-0
M. Wt: 524.61
InChI Key: BBHNQZWXTDWNNP-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide is a complex organic compound characterized by its multiple methoxy and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The intermediate products are then further reacted with other phenyl derivatives to achieve the final structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: The sulfonamide groups can be reduced to amines.

  • Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromyl chloride.

  • Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

  • Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Introduction of various substituents on the phenyl rings.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its sulfonamide groups make it a potential candidate for biological studies, particularly in enzyme inhibition.

  • Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • N,N'-1,4-Phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)

  • N,N'-1,4-Naphthalenediylbis(4-methoxybenzenesulfonamide)

Uniqueness: This compound is unique due to its specific arrangement of methoxy and sulfonamide groups, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties.

Properties

IUPAC Name

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S2/c1-33-23-11-15-25(16-12-23)35(29,30)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-36(31,32)26-17-13-24(34-2)14-18-26/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHNQZWXTDWNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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